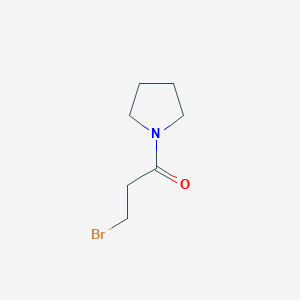

3-Bromo-1-(pyrrolidin-1-yl)propan-1-one

Description

Evolution of Synthetic Strategies for Halogenated Ketones and Amino Ketones

The synthesis of halogenated ketones, particularly α-haloketones, is a mature field in organic chemistry, valued for producing versatile building blocks. researchgate.netmdpi.com These compounds contain two electrophilic centers—the carbonyl carbon and the α-carbon bearing the halogen—making them highly useful for constructing more complex molecules. mdpi.com

Historically, the most direct route to α-haloketones has been the reaction of an enolizable ketone with an electrophilic halogen source, such as elemental bromine (Br₂) or chlorine (Cl₂), often under acidic or basic conditions to generate the prerequisite enol or enolate. mdpi.com However, these methods can suffer from drawbacks, including the use of hazardous reagents and the formation of undesired poly-halogenated byproducts. mdpi.com

To address these challenges, modern synthetic chemistry has seen the development of milder and more selective halogenating agents. N-halosuccinimides, such as N-Bromosuccinimide (NBS), have become widely adopted due to their ease of handling and improved selectivity. researchgate.netmdpi.com Other reagents and methods have also been introduced to further refine these transformations.

| Halogenation Method | Reagent(s) | Typical Substrate | Advantages/Disadvantages |

| Direct Halogenation | Br₂, Cl₂ | Aromatic or Aliphatic Ketones | Straightforward; can lead to over-halogenation and hazardous byproducts. mdpi.com |

| N-Halosuccinimide | NBS, NCS | Aromatic Ketones | Milder, more selective, easier to handle. researchgate.netmdpi.com |

| Metal Halides | Copper(II) Bromide (CuBr₂) | Ketones | Alternative to elemental bromine. researchgate.net |

| Peroxy-based | H₂O₂/HBr | Ketones | In-situ generation of bromine. |

The synthesis of β-amino ketones, another key structural feature related to the title compound, has also seen significant evolution. The Mannich reaction, a classic three-component condensation of an aldehyde, a primary or secondary amine, and a ketone, has been a cornerstone for accessing these structures. Contemporary advancements have focused on developing catalytic and enantioselective versions of this reaction to control stereochemistry, a crucial aspect for medicinal chemistry applications.

Significance of the Pyrrolidine (B122466) Moiety in Organic Synthesis and Medicinal Chemistry Scaffolds

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. frontiersin.org Its prevalence in numerous natural products, such as the amino acid proline, and pharmacologically active agents underscores its importance.

The significance of the pyrrolidine moiety stems from several key properties:

Three-Dimensional (3D) Structure: The non-planar, puckered nature of the pyrrolidine ring provides a defined three-dimensional geometry. This is a highly desirable trait in modern drug design, as it allows for precise spatial orientation of substituents to optimize interactions with biological targets like enzymes and receptors.

Synthetic Versatility: The pyrrolidine ring can be readily functionalized at various positions, allowing chemists to systematically modify a molecule's structure to explore structure-activity relationships (SAR).

These attributes have led to the incorporation of the pyrrolidine ring into a vast number of therapeutic agents across diverse areas, including oncology, infectious diseases, and central nervous system disorders. frontiersin.orgfrontiersin.org

Overview of Academic Research Trajectories for 3-Bromo-1-(pyrrolidin-1-yl)propan-1-one (B6589018) and its Analogues

Direct and extensive academic research focusing specifically on this compound is not prominent in the published literature. Its primary role appears to be that of a synthetic intermediate or building block, available commercially for further chemical elaboration. However, the research trajectories of its close analogues provide insight into its potential applications.

The reactivity of this molecule is dictated by its functional groups. The bromine atom at the 3-position (β to the nitrogen, but α to the carbonyl group if viewed from the ketone) is an excellent leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups. For instance, research on the related compound 3-Bromo-1-methylpyrrolidine highlights the utility of the bromo group in reactions with nucleophiles to create new derivatives.

Analogues such as 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one have been synthesized and are used in chemical libraries for screening. fluorochem.co.uk Other complex structures, like 1-[(E)-4-(5-bromo-1H-indol-3-yl)-1-methyl-2,5,6,7-tetra-hydro-1H-azepin-2-ylidene]propan-2-one, have been synthesized from related bromo-pyrrolidine precursors, demonstrating the utility of this class of compounds in building complex heterocyclic systems. researchgate.net The research focus is therefore not on the bromo-pyrrolidinyl-propanone itself, but on the more complex molecules that can be built from it.

Interdisciplinary Contributions to the Understanding of Propanone Derivatives

Propanone derivatives, particularly those bearing halogen atoms (haloketones), serve as crucial intermediates in fields beyond traditional organic synthesis, most notably in medicinal chemistry and materials science.

In medicinal chemistry, α-haloketones are recognized as key precursors for a wide range of pharmacologically active heterocycles, including thiazoles, imidazoles, and benzofurans. researchgate.netnih.gov The dual reactivity of the α-haloketone moiety allows it to participate in cyclocondensation reactions with various nucleophiles to form these ring systems. nih.gov For example, α-haloketones are used in the synthesis of potent protease inhibitors, which are a class of drugs used in the treatment of HIV. taylorandfrancis.com The electrophilic nature of the α-carbon is crucial for the mechanism of action of many enzyme inhibitors.

The study of propanone derivatives also contributes to our understanding of reaction mechanisms and the development of new synthetic methodologies. The reactivity and synthetic potential of these compounds continue to be explored, leading to novel strategies for constructing complex molecular architectures.

Structure

3D Structure

Properties

Molecular Formula |

C7H12BrNO |

|---|---|

Molecular Weight |

206.08 g/mol |

IUPAC Name |

3-bromo-1-pyrrolidin-1-ylpropan-1-one |

InChI |

InChI=1S/C7H12BrNO/c8-4-3-7(10)9-5-1-2-6-9/h1-6H2 |

InChI Key |

OFISMAFOCGCIQX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)CCBr |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 3 Bromo 1 Pyrrolidin 1 Yl Propan 1 One

Established Synthetic Routes to 3-Bromo-1-(pyrrolidin-1-yl)propan-1-one (B6589018)

The synthesis of β-halocarbonyl compounds, including this compound, can be approached through several strategic pathways. These routes often involve either the direct introduction of a halogen atom at the β-position or the construction of the carbon skeleton with the halogen already in place.

Direct Bromination Approaches and Mechanistic Considerations

Direct halogenation of ketones is a common method for producing α-haloketones. nih.gov The most straightforward route involves reacting an enolizable ketone with an electrophilic halogen source, such as elemental bromine (Br₂), under acidic or basic conditions to generate the nucleophilic enol or enolate intermediate. nih.govchemistrysteps.com

For the synthesis of a β-haloketone like this compound, a direct bromination would typically start from the corresponding saturated ketone, 1-(pyrrolidin-1-yl)propan-1-one. However, direct bromination of simple ketones generally occurs at the α-position due to the stability of the resulting enol or enolate intermediate. Achieving β-bromination directly is more challenging and often requires specialized reagents or reaction conditions that can facilitate radical-based pathways or involve rearrangement mechanisms.

Another approach involves the addition of HBr across the double bond of an α,β-unsaturated precursor, 1-(pyrrolidin-1-yl)prop-2-en-1-one. Depending on whether the reaction follows Markovnikov or anti-Markovnikov addition, the bromine could be directed to the α or β position. Anti-Markovnikov addition, typically achieved under radical conditions, would be required to place the bromine at the β-carbon.

Mannich-Type Reactions and Subsequent Halogenation Strategies for Related Ketones

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org The reaction condenses an amine (primary or secondary), a non-enolizable aldehyde (often formaldehyde), and an enolizable carbonyl compound. chemistrysteps.com The product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.org

While not a direct route to a β-haloketone, the Mannich reaction is pivotal in synthesizing β-aminoketones, which can be precursors. rsc.orgresearchgate.net For instance, a ketone could react with formaldehyde (B43269) and a secondary amine to yield a Mannich base. This strategy is highly adaptable, and various catalysts, including Lewis acids and organocatalysts, have been employed to improve yields and stereoselectivity. rsc.orgorganic-chemistry.org Subsequent conversion of the amino group to a bromine atom would be required, a transformation that can be complex and may involve methods like the von Braun reaction, although this is more typically applied to cyclic amines. A more feasible strategy involves using a Mannich-type reaction to introduce a functional group that can be readily displaced by a bromide, such as a hydroxyl group, which could then be converted to the bromide via standard substitution reactions.

Alternative Synthetic Pathways for β-Substituted Carbonyl Compounds

Alternative pathways to β-substituted carbonyl compounds often leverage the reactivity of α,β-unsaturated systems. rsc.org One of the most powerful methods is the Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated ketone.

For the synthesis of this compound, a potential route involves the conjugate addition of a bromide nucleophile to 1-(pyrrolidin-1-yl)prop-2-en-1-one. This would require a source of nucleophilic bromine. Reagents like HBr can add across the double bond, and under appropriate conditions (ionic mechanism), this can lead to the desired β-bromo product.

Another versatile approach is the ring-opening of a suitable cyclic precursor. For example, the reaction of pyrrolidine (B122466) with γ-butyrolactone can form 4-(pyrrolidin-1-yl)butanoic acid. While not a direct route, subsequent functional group manipulations could potentially lead to the target structure, although this is a more circuitous pathway. A more direct ring-opening approach might involve a substituted cyclopropanol (B106826) derivative, where acid-catalyzed ring-opening can lead to a β-haloketone.

| Synthetic Strategy | Precursor(s) | Key Transformation | Potential Advantage |

| Direct Bromination | 1-(pyrrolidin-1-yl)propan-1-one | α- or β-Halogenation | Atom economy, fewer steps |

| Conjugate Addition | 1-(pyrrolidin-1-yl)prop-2-en-1-one, HBr | Michael Addition | Good regioselectivity |

| Mannich Reaction | Ketone, Formaldehyde, Amine | C-C and C-N bond formation | High versatility for β-aminoketones rsc.orgresearchgate.net |

| Ring Opening | Substituted cyclopropanol | Electrophilic ring opening | Access to specific substitution patterns |

Precursor Chemistry and Functional Group Interconversions in this compound Synthesis

The selection and synthesis of appropriate precursors are fundamental to the successful synthesis of the target compound. The most logical precursors are those that already contain either the pyrrolidine amide moiety or the 3-bromopropionyl fragment.

Key precursors include:

Pyrrolidine: As the source of the nitrogen-containing heterocycle, pyrrolidine is a readily available starting material. semanticscholar.orgmdpi.com

3-Bromopropanoyl chloride: This acyl halide is a highly reactive precursor that can be directly coupled with pyrrolidine to form the target molecule. The synthesis of this precursor typically involves the bromination of propionic acid followed by conversion to the acid chloride using reagents like thionyl chloride or oxalyl chloride.

3-Bromopropanoic acid: This can be coupled with pyrrolidine using standard peptide coupling reagents (e.g., DCC, EDC) to form the amide bond.

1-(Pyrrolidin-1-yl)propan-1-one: This saturated ketone could serve as a precursor for direct bromination strategies. It can be synthesized via the acylation of pyrrolidine with propanoyl chloride or propanoic anhydride.

3-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one: This β-hydroxy amide can be synthesized by reacting pyrrolidine with β-propiolactone. The hydroxyl group can then be converted to a bromide using reagents like PBr₃ or the Appel reaction (PPh₃, CBr₄). This precursor can also be accessed by the reduction of the corresponding β-ketoester.

The interconversion of functional groups is a critical aspect of these synthetic strategies. For example, the conversion of a hydroxyl group to a bromine atom is a standard transformation that offers a reliable method to install the halogen at the desired position late in the synthetic sequence.

Stereochemical Control and Asymmetric Synthesis Considerations for Chiral Analogues

While this compound is an achiral molecule, the development of synthetic routes that allow for stereochemical control is crucial for the preparation of chiral analogues that may have applications in medicinal chemistry or materials science. Asymmetric synthesis aims to convert an achiral starting material into a chiral product with a preference for one enantiomer or diastereomer. uwindsor.ca

For analogues of this compound with stereocenters, several asymmetric strategies can be envisioned:

Asymmetric Mannich Reactions: The Mannich reaction can be rendered asymmetric by using chiral catalysts, such as proline and its derivatives, or cinchona alkaloids. wikipedia.org This allows for the enantioselective synthesis of β-amino ketones, which could then be converted to chiral β-bromo ketones. beilstein-journals.org

Asymmetric Conjugate Addition: The addition of nucleophiles to α,β-unsaturated carbonyl compounds can be catalyzed by chiral Lewis acids or organocatalysts to achieve high enantioselectivity. An asymmetric conjugate addition of a bromide equivalent would be a direct method for producing chiral β-bromo ketones.

Asymmetric Halogenation: The enantioselective halogenation of carbonyl compounds, particularly β-keto esters, can be achieved using chiral phase-transfer catalysts or other organocatalysts. researchgate.net This would introduce a chiral center at the α-position, but similar principles could be adapted for β-halogenation in specific substrates.

Biocatalysis: Enzymes and whole-cell systems can be used for the asymmetric reduction of prochiral ketones to chiral alcohols, which are versatile chiral building blocks. nih.gov A prochiral β-diketone, for instance, could be selectively reduced to a chiral β-hydroxy ketone, which could then be converted to the corresponding chiral β-bromo ketone.

| Asymmetric Method | Reaction Type | Chiral Influence | Outcome |

| Chiral Catalysis | Mannich Reaction | Chiral organocatalyst (e.g., proline) | Enantiomerically enriched β-amino ketone wikipedia.org |

| Chiral Catalysis | Conjugate Addition | Chiral Lewis acid or organocatalyst | Enantiomerically enriched β-substituted ketone |

| Chiral Reagent/Catalyst | Halogenation | Chiral phase-transfer catalyst | Enantiomerically enriched α- or β-haloketone researchgate.net |

| Biocatalysis | Ketone Reduction | Enzyme (e.g., reductase) | Enantiomerically pure chiral alcohol nih.gov |

Green Chemistry Principles and Sustainable Synthetic Methodologies for Halogenated Ketones

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.org The synthesis of halogenated ketones can often involve hazardous reagents and solvents, making the development of greener alternatives an important goal.

Key green chemistry considerations for the synthesis of compounds like this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct addition reactions, such as the conjugate addition of HBr, generally have high atom economy.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or ionic liquids. Some Mannich-type reactions have been successfully performed in water. rsc.org

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. Catalysts can be recycled and reused, reducing waste and often allowing for milder reaction conditions. The development of efficient catalysts for halogenation and C-C bond formation is an active area of research. innoget.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The use of microwave or ultrasonic irradiation can sometimes accelerate reactions and reduce energy requirements. paperpublications.org

Renewable Feedstocks: While not directly applicable to this specific molecule's core structure, the use of starting materials derived from renewable resources is a key principle of green chemistry.

Electrocatalysis: A novel and environmentally friendly electrocatalytic process has been developed for preparing α,α-gem-dihalide ketones from α-mono-halide ketones in aqueous solutions. rsc.org This approach avoids traditional hazardous halogenating agents and operates under ambient conditions. Such principles could be extended to other halogenation reactions.

Adopting these principles can lead to more sustainable and environmentally benign methods for the production of halogenated ketones. rsc.org

Process Optimization and Scale-Up Methodologies in Laboratory-Scale Synthesis

The laboratory-scale synthesis of this compound via the reaction of pyrrolidine with 3-bromopropionyl chloride is subject to several critical parameters that must be optimized to ensure a successful and scalable process. These parameters influence the reaction rate, product yield, and the impurity profile. Key areas for optimization include the choice of solvent, reaction temperature, stoichiometry of reactants, and the method of product purification.

A systematic approach to optimizing this synthesis involves the careful control of these variables. For instance, the selection of an appropriate solvent is paramount. Aprotic solvents are generally preferred to avoid side reactions with the highly reactive acid chloride. The temperature of the reaction must be carefully managed to control the exothermic nature of the acylation and to minimize the formation of byproducts.

To illustrate the impact of reaction parameters on the synthesis of related N-acyl compounds, a hypothetical optimization study is presented in the table below. This data is based on general principles of organic synthesis and is intended to be representative of a typical optimization process.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Solvent | Temperature (°C) | Base (equiv.) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Dichloromethane | 0 | Triethylamine (1.1) | 2 | 75 | 90 |

| 2 | Dichloromethane | 25 | Triethylamine (1.1) | 2 | 72 | 85 |

| 3 | Tetrahydrofuran | 0 | Triethylamine (1.1) | 2 | 80 | 92 |

| 4 | Tetrahydrofuran | 0 | Pyridine (1.1) | 2 | 78 | 91 |

| 5 | Tetrahydrofuran | 0 | Triethylamine (1.5) | 2 | 85 | 95 |

| 6 | Tetrahydrofuran | -10 | Triethylamine (1.5) | 3 | 88 | 97 |

This table is for illustrative purposes only and does not represent actual experimental data.

The purification of this compound on a laboratory scale would typically involve an aqueous workup to remove the hydrochloride salt of the base and any unreacted starting materials, followed by extraction with an organic solvent. Further purification can be achieved through column chromatography or distillation under reduced pressure. The choice of purification method would depend on the scale of the reaction and the desired final purity of the product.

Chemical Reactivity and Derivatization Studies of 3 Bromo 1 Pyrrolidin 1 Yl Propan 1 One

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom at the 3-position is part of an α-halo ketone functional group. The electron-withdrawing nature of the adjacent carbonyl group significantly influences the reactivity of the C-Br bond, making the α-carbon highly susceptible to nucleophilic attack. nih.gov

Nucleophilic substitution reactions on α-haloketones, including 3-Bromo-1-(pyrrolidin-1-yl)propan-1-one (B6589018), predominantly proceed through a bimolecular (SN2) mechanism. jove.comjove.com This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs simultaneously. libretexts.orgbyjus.com

The rate of the SN2 reaction is dependent on the concentration of both the α-haloketone substrate and the incoming nucleophile, exhibiting second-order kinetics. libretexts.orgyoutube.com The general rate law can be expressed as: Rate = k[R-X][:Nu⁻] uci.edu

Several factors contribute to the prevalence of the SN2 pathway over a unimolecular (SN1) mechanism. The SN1 pathway is unfavorable because it would require the formation of a less stable α-carbonyl carbocation. jove.comjove.com The electrostatic repulsion from the adjacent carbonyl group's dipole and a lack of effective resonance stabilization destabilize this intermediate. jove.comjove.com Conversely, the SN2 transition state is stabilized by the conjugation with the carbonyl group's pi system, which delocalizes the developing negative charge and lowers the activation energy of the reaction. youtube.com

The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, increasing the electrophilicity of the α-carbon and making it more reactive towards nucleophiles compared to corresponding alkyl halides. nih.gov

Table 1: Comparison of Relative Reaction Rates for SN2 Reactions

| Substrate | Relative Rate |

|---|---|

| Propyl chloride | 1 |

| Chloroacetone | 35,000 |

This table illustrates the enhanced reactivity of an α-haloketone compared to a simple alkyl halide in an SN2 reaction with an iodide nucleophile, demonstrating the activating effect of the carbonyl group. youtube.com

The electrophilic nature of the bromine-bearing carbon makes this compound a valuable precursor for the synthesis of various nitrogen-containing heterocycles. nih.gov These reactions typically involve an initial SN2 substitution by a nitrogen nucleophile, followed by subsequent intramolecular reactions.

For instance, reaction with primary amines or ammonia (B1221849) can lead to the formation of substituted aminoketones. These intermediates can then undergo intramolecular cyclization, often through condensation with the ketone functionality, to yield five- or six-membered heterocyclic rings such as substituted pyrrolidines or piperidines. researchgate.net The synthesis of heterocycles like imidazoles, thiazoles, and oxazoles is a common application for α-haloketones, often achieved by reacting them with binucleophilic reagents like amidines, thioamides, and ureas, respectively. nih.gov The specific heterocyclic system formed depends on the nature of the nitrogen-containing nucleophile used.

Beyond nitrogen nucleophiles, this compound readily reacts with a variety of other nucleophilic species.

Oxygen Nucleophiles: Reaction with oxygen-based nucleophiles such as hydroxide, alkoxides, or carboxylates leads to the formation of α-hydroxy ketones, α-alkoxy ketones, and α-acyloxy ketones, respectively. However, the use of strongly basic nucleophiles must be carefully managed, as they can promote competing enolate formation or rearrangement reactions like the Favorskii rearrangement. jove.comjove.comwikipedia.org

Sulfur Nucleophiles: Sulfur-centered nucleophiles, such as thiols and thiourea, are particularly effective in SN2 reactions with α-haloketones. msu.edu Sulfur's high nucleophilicity, greater than that of oxygen, allows these reactions to proceed efficiently, yielding α-thio ketones and related sulfur-containing compounds. msu.edu These products are valuable intermediates in further synthetic transformations. acs.org

Carbon Nucleophiles: Carbon-based nucleophiles, including enolates, organometallic reagents, and cyanides, can also displace the bromide to form new carbon-carbon bonds. nih.gov For example, the reaction with an enolate generated from another ketone or ester provides a direct route to 1,4-dicarbonyl compounds, which are key building blocks in the synthesis of various cyclic systems. youtube.com

Carbonyl Reactivity and Related Transformations of the Ketone Functionality

The ketone carbonyl group in this compound is also a key reactive center, susceptible to nucleophilic addition and reactions involving the adjacent α'-protons.

The ketone functionality can be reduced to a secondary alcohol. Standard hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can achieve this transformation. However, these strong nucleophilic hydrides can also participate in substitution or elimination reactions at the C-Br center.

Alternatively, catalytic hydrogenation can be employed. This method can potentially reduce the carbonyl group and also lead to reductive dehalogenation (hydrogenolysis), replacing the bromine atom with a hydrogen. wikipedia.org Specific reduction methods that target the carbonyl group while leaving the halide intact, such as the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions, can convert the ketone into a methylene (B1212753) group (CH₂). tardigrade.indoubtnut.com The choice of method is critical; for instance, the highly basic conditions of the Wolff-Kishner reduction could favor elimination or substitution side reactions. tardigrade.in

The protons on the carbon atom situated between the carbonyl group and the pyrrolidine (B122466) ring (the α'-position) are acidic due to the electron-withdrawing effect of the carbonyl. masterorganicchemistry.com Treatment with a strong, sterically hindered, non-nucleophilic base, such as lithium diisopropylamide (LDA), can selectively deprotonate this position to form an enolate. bham.ac.ukmasterorganicchemistry.com

This enolate is a potent carbon nucleophile and can participate in various C-C bond-forming reactions. masterorganicchemistry.com For example, it can undergo aldol-type condensation reactions with other aldehydes or ketones. It can also be alkylated by reacting with electrophiles like alkyl halides. The formation of the enolate is a competing pathway to the direct nucleophilic substitution at the bromine-bearing carbon. jove.comjove.com The reaction outcome can be directed by the choice of base and reaction temperature; non-nucleophilic bases and low temperatures generally favor enolate formation. masterorganicchemistry.com

Table 2: Conditions Favoring Competing Reaction Pathways

| Reaction Pathway | Favored By | Rationale |

|---|---|---|

| SN2 Substitution at C-Br | Weakly basic, good nucleophiles (e.g., I⁻, RS⁻, N₃⁻) | Minimizes deprotonation at the α'-carbon, allowing the nucleophile to attack the electrophilic carbon bearing the bromine. jove.com |

Reactivity and Functionalization of the Pyrrolidine Ring System

The pyrrolidine ring in this compound, as part of an N-acylpyrrolidine system, is generally stable. However, under specific conditions, it can undergo transformations. The reactivity of the pyrrolidine ring itself is often overshadowed by the more labile carbon-bromine bond and the electrophilic carbonyl group. Functionalization of the pyrrolidine ring in such compounds typically requires harsh reaction conditions that can lead to ring-opening or modification of the amide group.

Recent studies on the deconstructive transformation of unstrained cyclic amines have highlighted pathways for C-N bond cleavage, which could be applicable to the N-acylpyrrolidine moiety. researchgate.net For instance, under certain catalytic systems, the pyrrolidine ring can be opened to yield linear amino compounds. researchgate.net While direct functionalization of the C-H bonds on the pyrrolidine ring is a modern synthetic strategy, it often requires specific directing groups and catalysts that may be incompatible with the α-bromo ketone functionality.

The basicity of the nitrogen atom in the pyrrolidine ring is significantly reduced due to the electron-withdrawing effect of the adjacent carbonyl group, making it less nucleophilic than a free pyrrolidine. This reduced basicity influences its reactivity, particularly in acid-catalyzed reactions where protonation of the amide oxygen is more likely to occur.

Multi-Component Reactions (MCRs) Utilizing this compound as a Building Block

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. researchgate.netnih.gov this compound possesses functionalities that make it a potentially valuable component in MCRs. The α-bromoketone moiety can serve as an electrophile, while the pyrrolidine amide could potentially participate in or direct subsequent reactions.

While specific examples of MCRs explicitly using this compound are not extensively documented in the literature, its structural motifs are found in reactants for various MCRs. For instance, α-halocarbonyl compounds are known to participate in modified Asinger or Ugi reactions. nih.gov In a hypothetical MCR, the bromine atom could be displaced by a nucleophile generated in situ, or the enolizable ketone could react with an electrophile.

The pyrrolidine moiety can play a crucial role in directing the stereochemical outcome of MCRs, particularly in the synthesis of spiro-pyrrolidine derivatives. tandfonline.com The development of novel MCRs involving α-bromo N-acylpyrrolidines could lead to the efficient synthesis of diverse heterocyclic scaffolds.

Chemo- and Regioselectivity in Complex Reactions of this compound

The presence of multiple reactive sites in this compound—the C-Br bond, the carbonyl group, and the α-protons—necessitates careful consideration of chemo- and regioselectivity in its reactions. The outcome of a reaction is highly dependent on the nature of the reagents and the reaction conditions.

Chemoselectivity: In reactions with nucleophiles, the primary site of attack is typically the carbon atom bearing the bromine, leading to a substitution reaction. This is due to the good leaving group ability of the bromide ion. However, strong, non-hindered bases can favor deprotonation at the α-carbon, leading to the formation of an enolate and subsequent reactions from that position. The carbonyl group itself can also be a target for strong nucleophiles like organometallic reagents, leading to addition products.

Regioselectivity: In the case of enolate formation, deprotonation can occur on either side of the carbonyl group. However, the protons α to the carbonyl and adjacent to the bromine are more acidic. Under thermodynamic control, the more substituted enolate may be formed, while kinetic control would favor the formation of the less substituted enolate. The choice of base and reaction temperature are critical in controlling this regioselectivity.

For instance, in the presence of a bulky base, proton abstraction from the less hindered carbon is favored. Conversely, a smaller, stronger base might lead to a mixture of products. The pyrrolidine amide group can also influence the stereoselectivity of reactions at the α-carbon by directing the approach of incoming reagents.

Metal-Catalyzed Cross-Coupling Reactions of Brominated Ketones

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and α-bromoketones are valuable substrates for these transformations. This compound can participate in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. researchgate.netmdpi.com

In a typical Suzuki-Miyaura reaction, the α-bromoketone is coupled with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govuwindsor.ca This reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the α-position to the carbonyl group.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions. mdpi.com Phosphine ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are often employed to stabilize the palladium catalyst and facilitate the catalytic cycle. nih.gov

Below is a table summarizing representative conditions and outcomes for Suzuki-Miyaura cross-coupling reactions involving α-bromo ketones, which are analogous to the reactivity expected for this compound.

| Catalyst | Ligand | Base | Solvent | Coupling Partner | Product | Yield (%) |

| PdCl₂(dppf)·CH₂Cl₂ | dppf | Cs₂CO₃ | Toluene/H₂O | Potassium Alkyltrifluoroborate | α-Alkyl Ketone | 49-95 nih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄·H₂O | Toluene | Arylboronic Acid | α-Aryl Ketone | Good to excellent |

| Pd(dba)₂ | XPhos | K₂CO₃ | Toluene | Arylboronic Acid | α-Aryl Ketone | Not specified whiterose.ac.uk |

These reactions demonstrate the utility of α-bromoketones as precursors to more complex molecular architectures. The application of these methods to this compound would provide a direct route to a variety of α-functionalized pyrrolidinyl ketones.

Theoretical and Computational Investigations of 3 Bromo 1 Pyrrolidin 1 Yl Propan 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly DFT, provide insights into molecular geometry, conformational preferences, and electronic distribution, which are key to predicting chemical behavior.

Density Functional Theory (DFT) Studies on Conformational Preferences and Molecular Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-Bromo-1-(pyrrolidin-1-yl)propan-1-one (B6589018), DFT studies would be instrumental in determining the most stable three-dimensional arrangement of its atoms (conformational preferences) and the precise bond lengths and angles (molecular geometries). The pyrrolidine (B122466) ring, for instance, can adopt various puckered conformations, such as the envelope and twist forms. researchgate.net The presence of the bromo-propanoyl substituent would influence the preferred conformation. DFT calculations could elucidate the energy differences between these conformations, identifying the global minimum energy structure. Such studies have been performed on other pyrrolidinone derivatives, demonstrating the utility of DFT in understanding their structural properties.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. For this compound, an MEP analysis would likely reveal a region of negative potential (typically colored red) around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would highlight areas prone to nucleophilic attack. This analysis provides a visual representation of the charge distribution and is a good guide to assessing a molecule's reactivity. uni-muenchen.dewolfram.com

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.comscribd.com The energy and shape of these orbitals are crucial in determining how a molecule will interact with other reagents. For this compound, the HOMO would indicate the site of electron donation (nucleophilicity), while the LUMO would indicate the site of electron acceptance (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is also a critical parameter, with a smaller gap generally implying higher reactivity. numberanalytics.com FMO analysis is a powerful predictive tool in organic chemistry, offering insights into reaction mechanisms and outcomes. slideshare.net

Molecular Dynamics (MD) Simulations of this compound in Various Solvents

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its movements and interactions with its environment. mdpi.comfrontiersin.org Simulating this compound in different solvents would reveal how the solvent influences its conformational landscape and dynamics. The interactions between the solute and solvent molecules can stabilize certain conformations and affect the accessibility of reactive sites. MD simulations are a mature technique that can effectively elucidate the mechanisms of complex processes at an atomic level. mdpi.com

In Silico Prediction of Reaction Pathways, Transition States, and Energy Barriers

Computational methods can be employed to map out the potential energy surface of a chemical reaction, allowing for the in silico prediction of reaction pathways. This involves identifying the transition state structures and calculating the associated energy barriers (activation energies). For a molecule like this compound, which contains reactive functional groups, these calculations could predict the outcomes of various chemical transformations. Understanding these pathways is crucial for designing synthetic routes and controlling reaction selectivity.

Structure-Reactivity Relationships (SRRs) Derived from Computational Models of this compound

By systematically modifying the structure of this compound in computational models and calculating the resulting changes in reactivity descriptors (such as HOMO-LUMO gap, MEP, etc.), it is possible to establish Structure-Reactivity Relationships (SRRs). nih.gov These relationships provide a deeper understanding of how specific structural features influence the chemical behavior of the molecule. SRRs are invaluable in the rational design of new molecules with desired properties.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies for Analogues (focused on chemical activity/design principles)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational and mathematical methodologies used in drug design and chemical research to correlate the chemical structure of compounds with their biological activities or physicochemical properties. nih.govfarmaciajournal.com These models are built on the principle that the structural features, physicochemical properties, and 3D arrangement of a molecule determine its activity. nih.gov By establishing a quantitative relationship, QSAR/QSPR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or desirable molecules and reducing the need for extensive animal testing. nih.govfarmaciajournal.com While no specific QSAR/QSPR studies have been published for this compound itself, the methodologies applied to its structural analogues, particularly pyrrolidinone and amide derivatives, provide a framework for understanding the key principles of its chemical design.

The development of a QSAR model involves several key steps: preparing a dataset of compounds with known activities, calculating molecular descriptors, selecting the most relevant descriptors, generating a mathematical model using statistical methods, and rigorously validating the model's predictive power. researchgate.net

A diverse range of molecular descriptors can be calculated, categorized by their dimensionality:

1D Descriptors: Basic molecular properties like molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific structural fragments. rjpn.org

3D Descriptors: Calculated from the 3D conformation of the molecule, such as steric (shape) and electrostatic fields. nih.govrutgers.edu These are crucial for methods like Comparative Molecular Field Analysis (CoMFA). nih.gov

Various statistical and machine learning methods are employed to build the models, ranging from linear approaches like Multiple Linear Regression (MLR) to more complex non-linear methods such as Support Vector Regression (SVR) and Random Forest (RF). nih.gov

Methodologies Applied to Pyrrolidinone Analogues

Research on analogues containing the pyrrolidinone core demonstrates the application of different QSAR methodologies to understand and predict diverse biological activities.

One study focused on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity. nih.gov The resulting QSAR model, which explained 91% of the variance in activity (R=0.95), indicated that the molecule's geometry and structure, rather than its general physicochemical properties, were the dominant factors. nih.gov The key descriptors identified were the Principal Component Regression (PCR) and the 3D topological descriptor JGI4, which is a mean topological charge index. nih.govresearchgate.net The model was successfully validated using multiple methods, including Leave-One-Out (LOO) cross-validation, external testing, and Y-scrambling. nih.gov

In another example, 2D-QSAR analysis was performed on N-phenylpyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO). This study utilized statistical methods such as Principal Component Analysis (PCA) to reduce the dimensionality of the descriptor data and Multiple Linear Regression (MLR) and Multiple Nonlinear Regression (MNLR) to build the predictive models. Similarly, a combined virtual screening and QSAR analysis of functionalized pyrrolidine derivatives as α-mannosidase inhibitors suggested that the presence of polar properties on the van der Waals surface (described by vsurf_W and vsurf_Wp descriptors) and the inclusion of aromatic rings are important for activity. nih.gov

More advanced 3D-QSAR techniques have also been applied. A study on spiro[pyrrolidin-3,2-oxindoles] as MDM2-p53 inhibitors developed models using CoMFA, Comparative Molecular Similarity Index Analysis (CoMSIA), and Hologram QSAR (HQSAR). scispace.com The CoMSIA model, which considers steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, proved to be the most robust and predictive. scispace.com A separate 3D-QSAR study on pyrrolidine derivatives as Mcl-1 inhibitors also generated highly predictive CoMFA, CoMSIA, and HQSAR models, which were then used to design new, more potent compounds. tandfonline.com The results were presented as contour maps, visually indicating regions where modifications to the molecule would favorably or unfavorably impact its inhibitory activity. tandfonline.com

| Analogue Class | Biological Activity | QSAR/QSPR Method | Key Descriptors/Fields | Statistical Validation Metrics | Reference |

| 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-ones | Antiarrhythmic | MLR | PCR, JGI4 | R = 0.95, R² = 0.91, Q²LOO > 0.7 | nih.gov |

| N-Phenylpyrrolidin-2-ones | PPO Inhibition | PCA, MLR, MNLR | Not specified | Not specified | |

| Spiro[pyrrolidine-oxindoles] | MDM2-p53 Inhibition | CoMFA, CoMSIA, HQSAR | Steric, Electrostatic, Hydrophobic, H-bond Acceptor | CoMSIA Model validated by external tests | scispace.com |

| Pyrrolidine Derivatives | α-Mannosidase Inhibition | MLR | vsurf_W, vsurf_Wp, opr_violation | R², Q² (values not specified) | nih.gov |

| Pyrrolidine Derivatives | Mcl-1 Inhibition | CoMFA, CoMSIA, HQSAR | Steric, Electrostatic, Hydrophobic, Donor, Acceptor | R²pred (CoMFA) = 0.986, R²pred (CoMSIA) = 0.815 | tandfonline.com |

Methodologies Applied to General Amide Analogues

The amide functional group is a core component of this compound. QSAR studies on broader classes of amides provide insights into the descriptors that govern their activity and properties.

A study on amide derivatives as xanthine (B1682287) oxidase inhibitors compared linear and non-linear QSAR modeling techniques. nih.gov Descriptors were selected using both a linear heuristic method (HM) and a non-linear XGBoost method. The models were then built using linear regression, support vector regression (SVR), and random forest (RF) regression. nih.gov The results showed that a non-linear model built with SVR exhibited the best predictive ability and robustness, highlighting that complex, non-linear relationships often exist between structure and activity. nih.gov

In a different investigation focused on developing a general methodology for QSAR, a model was built for the antioxidant activity of 70 di(hetero)aryl amine and amide compounds. researchgate.net A genetic algorithm was used to select four key descriptors from a pool of over 12,000. The final model was based on the descriptors B06[C-O] (presence of a C-O bond at a topological distance of 6), Eig04_AEA(dm) (an electronic descriptor), JGI2 (mean topological charge index), and J_Dz(p) (a Balaban-like index related to polarizability). researchgate.net This model demonstrated excellent statistical robustness and predictability (R² = 0.8905, Q²CV = 0.8676), indicating its potential to guide the synthesis of new analogues with improved antioxidant properties. researchgate.net

| Analogue Class | Biological Activity / Property | QSAR/QSPR Method | Key Descriptors/Fields | Statistical Validation Metrics | Reference |

| Amide Derivatives | Xanthine Oxidase Inhibition | SVR, RF (Non-linear) | Not specified | Not specified | nih.gov |

| Di(hetero)aryl Amines and Amides | Antioxidant Activity | MLR (with Genetic Algorithm) | B06[C-O], Eig04_AEA(dm), JGI2, J_Dz(p) | R² = 0.8905, Q²CV = 0.8676 | researchgate.net |

These examples collectively illustrate that QSAR/QSPR methodologies are powerful tools for rational drug design. By applying these techniques to analogues of this compound, it is possible to hypothesize which structural features—such as molecular shape, charge distribution, polar surface area, and specific atom arrangements—are critical for a desired biological activity. This knowledge can then be used to design novel derivatives with potentially enhanced efficacy or improved properties.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring, Conformational Analysis, and Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Bromo-1-(pyrrolidin-1-yl)propan-1-one (B6589018) in solution. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. Due to the influence of the electronegative bromine atom and the amide group, the proton and carbon signals of the propyl chain are deshielded, appearing at characteristic chemical shifts.

For reaction monitoring, NMR offers a non-invasive, real-time method to track chemical transformations. nih.gov For instance, in a nucleophilic substitution reaction where the bromide is displaced by another functional group (e.g., an azide), the progress can be followed by observing the disappearance of the signal for the methylene (B1212753) protons adjacent to the bromine (H-3) and the appearance of a new, shifted signal corresponding to the product. researchgate.net

Conformational analysis of N-acylpyrrolidine systems like this compound reveals complex dynamic behavior. The pyrrolidine (B122466) ring is not planar and typically exists in an equilibrium between two predominant puckered "envelope" conformers, often designated as Cγ-exo and Cγ-endo. nih.gov Furthermore, rotation around the C-N amide bond is restricted, leading to the possible existence of cis and trans isomers, although the trans isomer is generally favored sterically. Variable temperature (VT) NMR experiments can be employed to study the energy barriers between these conformational states.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

|---|---|---|---|

| C1 (C=O) | - | ~169-171 | Quaternary carbon (amide carbonyl) |

| C2 (-CH₂-C=O) | ~2.9 - 3.1 (t) | ~38-40 | Triplet, adjacent to C3 |

| C3 (-CH₂-Br) | ~3.5 - 3.7 (t) | ~28-30 | Triplet, adjacent to C2 |

| Cα (Pyrrolidine, -N-CH₂) | ~3.4 - 3.6 (m) | ~45-47 | Multiplet, two non-equivalent protons |

| Cβ (Pyrrolidine, -CH₂-) | ~1.8 - 2.0 (m) | ~24-26 | Multiplet, two non-equivalent protons |

Note: Values are estimates based on data for analogous structures and substituent effects. Actual experimental values may vary.

Mass Spectrometry (MS) Applications in Reaction Mechanism Elucidation, Isotope Labeling, and Ligand Binding Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, providing strong evidence for its identity. The presence of bromine is readily identified by a characteristic isotopic pattern in the molecular ion peak [M]⁺, with two signals of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern in electron ionization (EI-MS) is predictable. Key fragmentation pathways include α-cleavage adjacent to the carbonyl group and cleavage of the carbon-bromine bond. The most common cleavage for amides is the scission of the N-CO bond. This would result in the loss of the bromopropyl group and the formation of a stable acylium ion or the pyrrolidinyl fragment.

Isotope labeling studies, in conjunction with MS, are instrumental in elucidating reaction mechanisms. For example, by synthesizing this compound with deuterium (B1214612) atoms at a specific position (e.g., C2 or C3), the movement and fate of these atoms can be tracked through a chemical reaction or a fragmentation pathway, confirming proposed mechanisms.

In the context of medicinal chemistry, derivatives of this compound could be designed as ligands for biological targets. Electrospray ionization (ESI-MS), a soft ionization technique, can be used to study non-covalent ligand-protein interactions, allowing for the determination of binding stoichiometry and affinity under near-physiological conditions.

Table 2: Expected Key Mass Fragments of this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 205 / 207 | [C₇H₁₂⁷⁹/⁸¹BrNO]⁺ | Molecular Ion [M]⁺ |

| 126 | [C₇H₁₂NO]⁺ | Loss of Br radical |

| 70 | [C₄H₈N]⁺ | α-cleavage, loss of bromopropionyl radical |

| 134 / 136 | [BrCH₂CH₂CO]⁺ | Cleavage of N-CO bond, formation of bromopropionyl cation |

X-Ray Crystallography of this compound and its Complexes for High-Resolution Structural Insights

X-ray crystallography provides the most definitive, high-resolution structural information for a molecule in the solid state. While no publicly available crystal structure for this compound has been reported to date, analysis of related structures allows for a detailed prediction of its key geometric parameters.

The core amide functional group is expected to be planar or nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This planarity results in a significant rotational barrier around the C1-N bond. The pyrrolidine ring itself would adopt a non-planar, puckered conformation, typically an envelope or twist form, to minimize steric and torsional strain. The C-Br bond length is anticipated to be in the typical range for bromoalkanes. In a crystalline state, intermolecular interactions such as dipole-dipole forces involving the amide and C-Br moieties would dictate the packing arrangement.

Table 3: Predicted Molecular Geometry Parameters for this compound

| Parameter | Expected Value | Notes |

|---|---|---|

| C1=O Bond Length | ~1.23 Å | Typical for a tertiary amide |

| C1-N Bond Length | ~1.35 Å | Partial double bond character |

| C3-Br Bond Length | ~1.94 Å | Standard for a primary bromoalkane |

| O=C1-N Bond Angle | ~122° | Reflects sp² hybridization of C1 and N |

| Pyrrolidine Ring Pucker | Envelope or Twist | Non-planar conformation to relieve strain |

Infrared (IR) and Raman Spectroscopy for Functional Group Transformations and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups within a molecule. For this compound, the most prominent feature in the IR spectrum is the strong absorption band of the tertiary amide C=O stretching vibration, which is expected to appear in the range of 1630-1670 cm⁻¹. The C-N bond stretching vibration is typically found around 1200-1300 cm⁻¹.

The C-H stretching vibrations of the methylene groups in the pyrrolidine ring and the propyl chain appear just below 3000 cm⁻¹. The C-Br stretching vibration is found in the fingerprint region at a much lower frequency, typically between 550 and 650 cm⁻¹, and is often weak in the IR spectrum but can be more prominent in the Raman spectrum.

These techniques are highly effective for monitoring reaction progress. For example, during a substitution reaction at the C3 position, the disappearance of the characteristic C-Br vibrational band and the emergence of new bands corresponding to the incoming functional group (e.g., -OH, -CN, -N₃) can be easily tracked over time.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong |

| C=O Stretch (Tertiary Amide) | 1630 - 1670 | Strong |

| CH₂ Bend (Scissoring) | 1420 - 1470 | Medium |

| C-N Stretch | 1200 - 1300 | Medium |

| C-Br Stretch | 550 - 650 | Medium-Weak |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment and Chirality in Derivatives

While this compound itself is an achiral molecule, it serves as a scaffold for the synthesis of chiral derivatives. Chiroptical techniques, particularly Electronic Circular Dichroism (ECD), are essential for assigning the absolute configuration of these chiral products. ECD measures the differential absorption of left- and right-circularly polarized light, a phenomenon exclusive to chiral molecules.

For example, if a chiral center is introduced, such as by placing a substituent at the C2 position of the pyrrolidine ring, the resulting enantiomers will produce mirror-image ECD spectra. The amide group (-CO-N<) acts as a chromophore, exhibiting electronic transitions (e.g., n→π*) in the UV region. The spatial arrangement of the atoms around this chromophore, dictated by the absolute configuration of the chiral center, determines the sign and magnitude of the resulting Cotton effect in the ECD spectrum. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum-chemical calculations for a specific enantiomer (e.g., the R- or S-isomer), the absolute configuration of the synthesized molecule can be unambiguously determined.

Table 5: Hypothetical ECD Analysis of a Chiral Derivative: (R)-3-Bromo-1-(2-methylpyrrolidin-1-yl)propan-1-one

| Chromophore Transition | Approx. Wavelength (nm) | Expected Cotton Effect Sign for (R)-isomer | Basis of Prediction |

|---|---|---|---|

| Amide n→π | ~220 - 240 | Positive or Negative | Depends on the conformation and the perturbing effect of the chiral center; determined by sector rules or computational modeling. |

| Amide π→π | ~190 - 210 | Opposite to n→π* | Often a stronger transition, sign typically opposite to the lower energy transition. |

Emerging Research Areas and Future Perspectives for 3 Bromo 1 Pyrrolidin 1 Yl Propan 1 One

Potential in Materials Science as a Monomer or Building Block for Advanced Polymers and Frameworks

Currently, there is a lack of published research specifically detailing the use of 3-Bromo-1-(pyrrolidin-1-yl)propan-1-one (B6589018) as a monomer in the synthesis of advanced polymers or as a building block for frameworks like Metal-Organic Frameworks (MOFs). However, its bifunctional nature—possessing a reactive bromo group and a stable pyrrolidine (B122466) amide moiety—presents theoretical possibilities for such applications.

The presence of the bromine atom allows for classic polymerization reactions. For instance, it could potentially undergo polycondensation reactions. In such a scenario, the bromo group could be substituted by a nucleophile from another monomer unit to form a growing polymer chain. The stability of the pyrrolidine ring would likely be maintained throughout this process, embedding this cyclic amine structure into the polymer backbone. The properties of the resulting polymer would be influenced by the nature of the co-monomer and the polymerization conditions.

In the context of framework materials, while there are no examples of MOFs constructed using this compound as a ligand, one could envision its derivatization to incorporate coordinating groups, such as carboxylic acids or azoles. These modified ligands could then be reacted with metal ions to form novel MOFs. The pyrrolidine moiety could influence the pore environment and surface properties of the resulting framework.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Potential Co-monomer/Initiator | Resulting Linkage | Potential Polymer Properties |

| Polycondensation | Diamines, Diols, Dithiols | Amine, Ether, or Thioether Linkages | Thermally stable, potentially functionalizable |

| Atom Transfer Radical Polymerization (ATRP) | Styrenes, Acrylates, Methacrylates | Carbon-Carbon Bonds | Well-defined molecular weight and architecture |

Role in Organic Catalysis as a Ligand or Precursor for Catalytic Systems

The pyrrolidine scaffold is a well-established "privileged" structure in organocatalysis, forming the basis for highly successful catalysts like proline and its derivatives. These catalysts are known to activate substrates through the formation of enamine or iminium ion intermediates. While this compound itself is not a catalyst in this vein due to the lack of a secondary amine, it could serve as a precursor for the synthesis of novel catalytic systems.

The bromo group provides a convenient handle for chemical modification. For example, it could be displaced by a variety of nucleophiles to introduce other functional groups that could act as catalytic sites or as coordinating atoms for metal-based catalysts. Substitution of the bromine with a phosphine, thiol, or another heterocyclic group could yield novel ligands for transition metal catalysis. The pyrrolidine amide portion of the molecule would remain as a structural backbone, potentially influencing the steric and electronic properties of the resulting catalyst.

Interdisciplinary Research Integrating this compound with Nanoscience and Optoelectronics

The intersection of this compound with nanoscience and optoelectronics is another area that remains unexplored in the current body of scientific literature. Hypothetically, this compound could be used to functionalize the surface of nanoparticles. The bromo group could react with appropriate functional groups on the surface of nanomaterials, such as quantum dots or gold nanoparticles, to tether the pyrrolidine-containing moiety. This surface modification could alter the solubility, stability, and biocompatibility of the nanoparticles.

Regarding optoelectronics, there is no evidence to suggest that this compound possesses inherent optoelectronic properties. However, it could be incorporated as a building block into larger organic molecules or polymers designed for such applications. For instance, it could be derivatized to connect donor and acceptor units in a molecule designed for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The pyrrolidine group might influence the solubility and film-forming properties of these larger, more complex molecules.

Challenges and Opportunities in the Synthesis and Application of Halogenated Pyrrolidine Derivatives

The synthesis of halogenated pyrrolidine derivatives, including this compound, presents both challenges and opportunities. A primary challenge lies in achieving regioselectivity during halogenation, particularly in more complex pyrrolidine systems. Controlling the position of the halogen atom is crucial as it dictates the subsequent reactivity and the final structure of the desired product. Furthermore, the stability of some halogenated pyrrolidines can be a concern, as they may be prone to degradation or unwanted side reactions.

Despite these challenges, the versatility of the carbon-halogen bond offers significant opportunities. Halogenated pyrrolidines are valuable synthetic intermediates that can be transformed into a wide array of other derivatives through nucleophilic substitution, cross-coupling reactions, and elimination reactions. This chemical flexibility allows for the creation of diverse molecular architectures with potentially novel properties and applications. The development of more efficient and selective methods for the synthesis of these compounds is an ongoing area of research with the potential to unlock new avenues in medicinal chemistry, materials science, and catalysis.

Unexplored Reactivity, Derivatization Pathways, and Mechanistic Insights for this compound

The reactivity of this compound has not been the subject of dedicated mechanistic studies. Based on fundamental organic chemistry principles, the primary site of reactivity is the carbon atom attached to the bromine, which is susceptible to nucleophilic attack. The amide carbonyl group is relatively unreactive towards nucleophiles under standard conditions.

A multitude of unexplored derivatization pathways can be proposed. The bromo group can be displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to generate a diverse library of new compounds. It could also participate in organometallic cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds.

Mechanistic insights into these potential reactions would be valuable. For instance, studying the kinetics and substituent effects of nucleophilic substitution reactions could provide a deeper understanding of the electronic and steric factors that govern the reactivity of this molecule. Investigating the potential for intramolecular reactions, where the amide oxygen or other parts of the molecule might interact with the electrophilic carbon, could also reveal novel chemical transformations.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent/Catalyst | Product Type |

| Nucleophilic Substitution | Azides, Cyanides, Amines, Alkoxides | Azido-, Cyano-, Amino-, or Alkoxy- derivatives |

| Suzuki Coupling | Arylboronic acids, Palladium catalyst | Aryl-substituted derivatives |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalysts | Alkynyl-substituted derivatives |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst | Amino-substituted derivatives |

Q & A

Q. What are the established synthetic methodologies for 3-Bromo-1-(pyrrolidin-1-yl)propan-1-one, and how do reaction conditions influence yield and purity?

The synthesis primarily involves bromination of a propanone precursor using reagents like N-bromosuccinimide (NBS) in dichloromethane (DCM) or chloroform under controlled temperatures (0–25°C). Over-bromination is mitigated by slow reagent addition and temperature monitoring. Continuous flow processes improve scalability and reproducibility, achieving yields >90% with in-line purity monitoring .

Table 1: Synthesis Optimization

| Method | Reagents/Conditions | Yield | Purity Control |

|---|---|---|---|

| Batch Bromination | NBS, DCM, 0°C, 12h | 75–85% | TLC, Column Chromatography |

| Flow Chemistry | NBS, CHCl₃, continuous reactor | 90% | In-line IR monitoring |

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- NMR (¹H/¹³C): The pyrrolidine ring protons appear as multiplets (δ 3.4–3.6 ppm in ¹H NMR), while the carbonyl carbon resonates at ~208 ppm in ¹³C NMR.

- UV-Vis: A λmax of 267 nm indicates para-substitution of bromine, consistent with conjugated systems .

- MS: High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]<sup>+</sup> at m/z 246.0234) and fragmentation patterns .

Q. What are the stability and solubility profiles of this compound under standard laboratory conditions?

The compound is moisture-sensitive due to the electrophilic bromine atom. It is soluble in polar aprotic solvents (e.g., DCM, chloroform) but hydrolyzes in aqueous environments. Storage at –20°C under argon is recommended to prevent degradation .

Advanced Research Questions

Q. How can dynamic effects of the pyrrolidine ring complicate NMR analysis, and what strategies mitigate these challenges?

The pyrrolidine ring exhibits puckering dynamics, leading to signal broadening in NMR. Strategies include:

- Variable-temperature NMR: Cooling to –40°C slows ring inversion, resolving split signals .

- Computational modeling: Density Functional Theory (DFT) predicts equilibrium geometries and validates observed chemical shifts .

Q. How do discrepancies between MS fragmentation patterns and NMR data arise, and how are they resolved?

Contradictions may occur due to isomerization or adduct formation during MS ionization. Resolution involves:

Q. What role does the bromine substituent play in the compound’s reactivity and biological interactions?

The bromine atom acts as a leaving group in nucleophilic substitution reactions, enabling covalent modification of cysteine residues in proteins. Techniques to study this include:

- X-ray crystallography: Visualizes adduct formation in enzyme active sites.

- MALDI-TOF MS: Detects mass shifts from protein-ligand binding .

Q. Table 2: Biological Interaction Studies

| Technique | Application | Key Findings |

|---|---|---|

| Competitive Binding Assays | Quantifies affinity for targets | IC50 values correlate with bromine electronegativity |

| Molecular Docking | Predicts binding modes | Bromine occupies hydrophobic pockets |

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- DFT calculations: Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Molecular dynamics (MD): Simulates ligand-receptor interactions over time, informing structure-activity relationships (SAR) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.